![molecular formula C15H11BrO2 B12544845 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde CAS No. 666257-82-5](/img/structure/B12544845.png)
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde is a chemical compound that features a naphthalene ring substituted with a bromobutynyl ether and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde typically involves the reaction of 4-bromo-1-butyne with naphthalene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Cycloaddition: The alkyne group can participate in cycloaddition reactions to form cyclic compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents.
Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides or thiocyanates.
Cycloaddition: Products include various cyclic compounds.
Oxidation and Reduction: Products include carboxylic acids or alcohols.
Applications De Recherche Scientifique
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde depends on the specific reaction it undergoes. Generally, the bromobutynyl ether group can participate in nucleophilic substitution or cycloaddition reactions, while the aldehyde group can undergo oxidation or reduction. The molecular targets and pathways involved are determined by the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-butyne: A simpler compound with similar reactivity due to the presence of the bromobutynyl group.
Naphthalene-2-carbaldehyde: Shares the naphthalene and aldehyde functionalities but lacks the bromobutynyl ether group.
Uniqueness
3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde is unique due to the combination of the bromobutynyl ether and aldehyde functionalities on a naphthalene ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and material science.
Propriétés
Numéro CAS |
666257-82-5 |
|---|---|
Formule moléculaire |
C15H11BrO2 |
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
3-(4-bromobut-2-ynoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H11BrO2/c16-7-3-4-8-18-15-10-13-6-2-1-5-12(13)9-14(15)11-17/h1-2,5-6,9-11H,7-8H2 |
Clé InChI |
XKJHBZAXFDWXTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C=O)OCC#CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12544767.png)
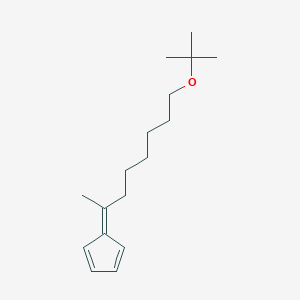
![2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol](/img/structure/B12544778.png)
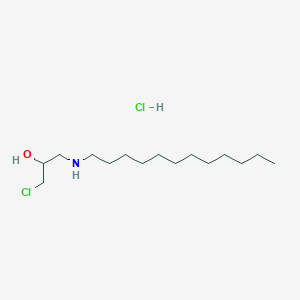
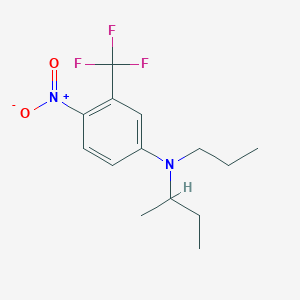

![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12544830.png)
![N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide](/img/structure/B12544836.png)
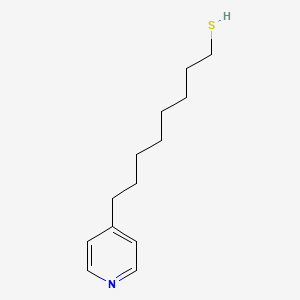
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)

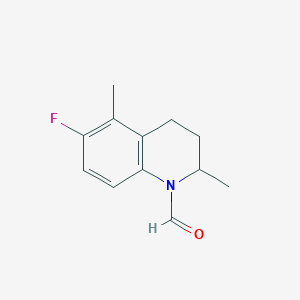
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
